molecular formula C21H19N3O2 B4781182 N-(3-{[ethyl(phenyl)amino]carbonyl}phenyl)isonicotinamide

N-(3-{[ethyl(phenyl)amino]carbonyl}phenyl)isonicotinamide

Cat. No.: B4781182
M. Wt: 345.4 g/mol
InChI Key: NMXLBJSFGNJGDB-UHFFFAOYSA-N
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Description

N-(3-{[ethyl(phenyl)amino]carbonyl}phenyl)isonicotinamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an isonicotinamide moiety with an ethyl(phenyl)amino carbonyl group, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[ethyl(phenyl)amino]carbonyl}phenyl)isonicotinamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Ethyl(phenyl)amino Carbonyl Intermediate: This step involves the reaction of ethylamine with phenyl isocyanate to form the ethyl(phenyl)amino carbonyl intermediate.

    Coupling with Isonicotinamide: The intermediate is then coupled with isonicotinamide under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[ethyl(phenyl)amino]carbonyl}phenyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(3-{[ethyl(phenyl)amino]carbonyl}phenyl)isonicotinamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-{[ethyl(phenyl)amino]carbonyl}phenyl)isonicotinamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-{[methyl(phenyl)amino]carbonyl}phenyl)isonicotinamide
  • N-(3-{[ethyl(phenyl)amino]carbonyl}phenyl)nicotinamide
  • N-(3-{[ethyl(phenyl)amino]carbonyl}phenyl)benzoamide

Comparison

Compared to similar compounds, N-(3-{[ethyl(phenyl)amino]carbonyl}phenyl)isonicotinamide may exhibit unique properties such as higher stability, specific binding affinity to certain targets, or distinct reactivity patterns. These differences make it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

N-[3-[ethyl(phenyl)carbamoyl]phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-2-24(19-9-4-3-5-10-19)21(26)17-7-6-8-18(15-17)23-20(25)16-11-13-22-14-12-16/h3-15H,2H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXLBJSFGNJGDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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